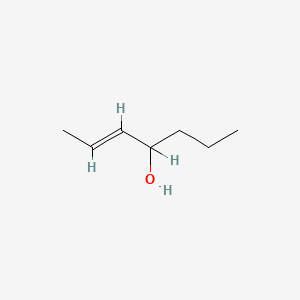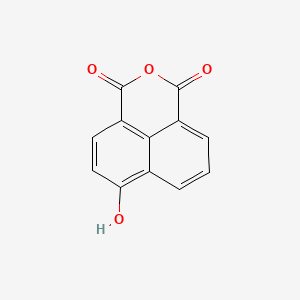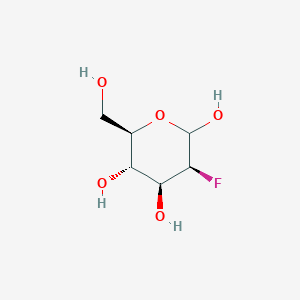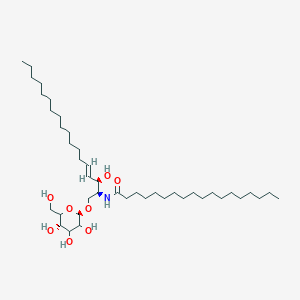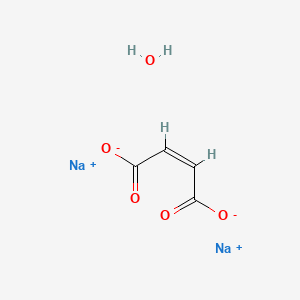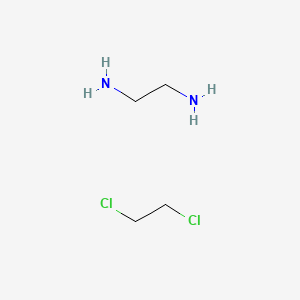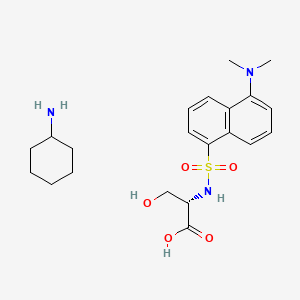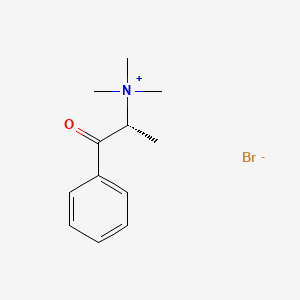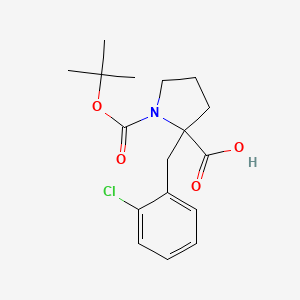
1-Boc-2-(2-chlorobenzyl)-2-pyrrolidinecarboxylic acid
Descripción general
Descripción
“1-Boc-2-(2-chlorobenzyl)-2-pyrrolidinecarboxylic acid”, also known as “Boc-α-(2-chlorobenzyl)-DL-proline”, is a compound used in peptide synthesis . It has a molecular weight of 339.81 .
Molecular Structure Analysis
The molecular structure of “1-Boc-2-(2-chlorobenzyl)-2-pyrrolidinecarboxylic acid” can be represented by the SMILES stringCC(C)(C)OC(=O)N1CCCC1(Cc2ccccc2Cl)C(O)=O . Chemical Reactions Analysis
The compound is used in peptide synthesis . In general, organoboron compounds like boronic esters are used in a variety of chemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
The compound is a powder and its quality level is 100 with an assay of ≥96.0% (HPLC) .Aplicaciones Científicas De Investigación
Proteomics Research
Boc-alpha-(2-chlorobenzyl)-DL-Pro-OH: is utilized in proteomics research as a specialty chemical. It is used for the synthesis of peptides and proteins, particularly those requiring protection of the amino group during the peptide coupling reactions .
Catalytic Protodeboronation
In the field of organic synthesis, 1-Boc-2-(2-chlorobenzyl)-2-pyrrolidinecarboxylic acid is used in the catalytic protodeboronation of pinacol boronic esters. This process is essential for the formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation in synthetic chemistry .
Research on Boron Chemistry
The compound’s role extends to research on boron chemistry, where it is used to study the conversion of boron moieties into various functional groups. This research has implications for the development of new reactions and methodologies .
Total Synthesis of Natural Products
1-Boc-2-(2-chlorobenzyl)-2-pyrrolidinecarboxylic acid: is employed in the total synthesis of natural products such as indolizidine 209B and δ-®-coniceine. These syntheses contribute to the understanding of complex natural compounds and their biological activities .
Safety and Hazards
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUHKLSUIDCUPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407822 | |
| Record name | 1-Boc-2-(2-chlorobenzyl)-2-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
351002-86-3 | |
| Record name | 1-Boc-2-(2-chlorobenzyl)-2-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





